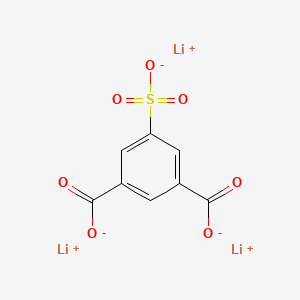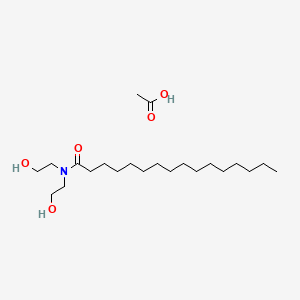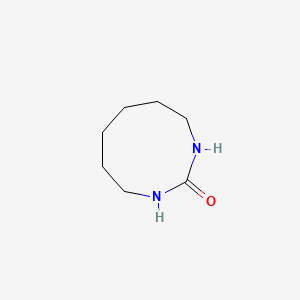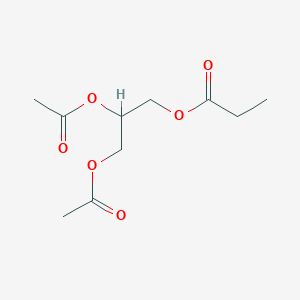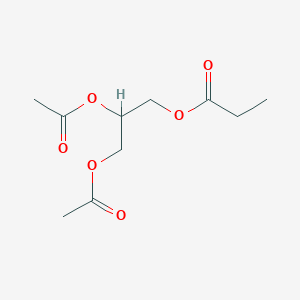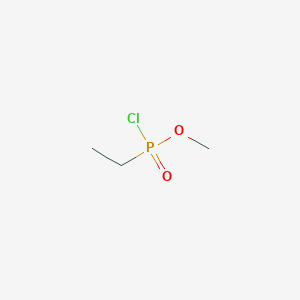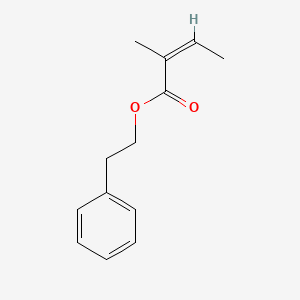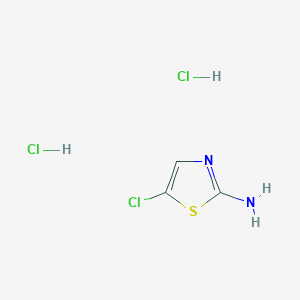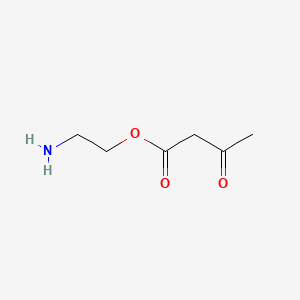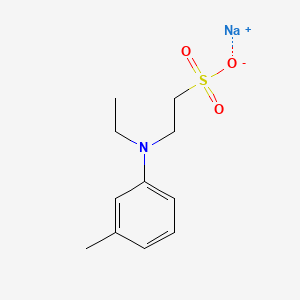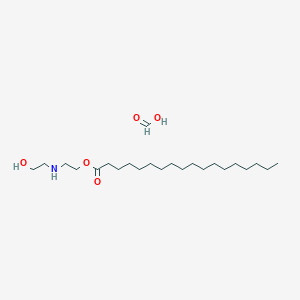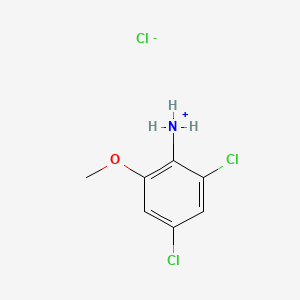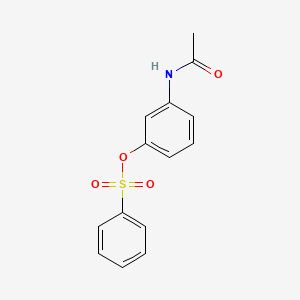
Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)-: is a chemical compound with the molecular formula C14H13NO4S It is known for its unique structure, which includes an acetamide group attached to a phenyl ring that is further substituted with a phenylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- typically involves the reaction of 3-hydroxyacetanilide with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which then undergoes nucleophilic substitution to yield the final product.
Industrial Production Methods
While specific industrial production methods for Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- can undergo oxidation reactions, particularly at the phenylsulfonyl group.
Reduction: The compound can be reduced under specific conditions, potentially affecting the acetamide or phenylsulfonyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonate ester position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and amides.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenylsulfonyl group is particularly reactive, allowing the compound to participate in substitution and addition reactions. Molecular targets include enzymes and proteins, where it can modify active sites or binding pockets.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(4-((phenylsulfonyl)oxy)phenyl)-: Similar structure but with the sulfonyl group at the para position.
Benzamide, N-(3-((phenylsulfonyl)oxy)phenyl)-: Benzamide instead of acetamide.
Acetamide, N-(3-((methylsulfonyl)oxy)phenyl)-: Methylsulfonyl group instead of phenylsulfonyl.
Uniqueness
Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- is unique due to its specific substitution pattern and the presence of both acetamide and phenylsulfonyl groups
Propiedades
Número CAS |
80526-83-6 |
|---|---|
Fórmula molecular |
C14H13NO4S |
Peso molecular |
291.32 g/mol |
Nombre IUPAC |
(3-acetamidophenyl) benzenesulfonate |
InChI |
InChI=1S/C14H13NO4S/c1-11(16)15-12-6-5-7-13(10-12)19-20(17,18)14-8-3-2-4-9-14/h2-10H,1H3,(H,15,16) |
Clave InChI |
OOUMZGSRDJTYQB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


